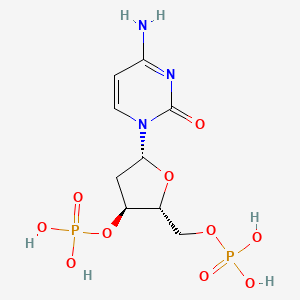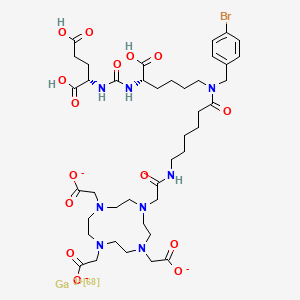
2'-Deoxycytidine 3',5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy-” part of the name, and with one fewer phosphoryl group than cytidine triphosphate . This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotides .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves the reaction of deoxycytidine with trisodium phosphate. The process includes dissolving deoxycytidine in water, adding trisodium phosphate at room temperature, and allowing the reaction to proceed for several hours. The reaction mixture is then filtered to obtain the compound as a white crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxycytidine monophosphate, while reduction could produce deoxycytidine triphosphate .
Aplicaciones Científicas De Investigación
2’-Deoxycytidine 3’,5’-diphosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Deoxycytidine 3’,5’-diphosphate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic material . Additionally, it acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine Triphosphate (CTP): Similar to 2’-Deoxycytidine 3’,5’-diphosphate but with an additional phosphoryl group and a hydroxyl group on the 2’ carbon.
Deoxycytidine Monophosphate (dCMP): Contains only one phosphoryl group and lacks the diphosphate structure.
Deoxycytidine Triphosphate (dCTP): Contains three phosphoryl groups and is used in DNA synthesis.
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific role in DNA synthesis and repair, as well as its ability to act as a substrate for nucleotide diphosphate kinase. Its structural differences from other nucleotides, such as the absence of the hydroxyl group on the 2’ carbon, make it distinct in its biochemical functions .
Propiedades
Número CAS |
4682-43-3 |
|---|---|
Fórmula molecular |
C9H15N3O10P2 |
Peso molecular |
387.18 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
Clave InChI |
PIILJQRMNSOCFD-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)



![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)


